molecular formula C22H23N5O6 B11455715 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

Cat. No.: B11455715
M. Wt: 453.4 g/mol
InChI Key: JQOWKNYIXKDGHM-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, as well as a butanamide moiety linked to a nitrophenyl and methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide typically involves multi-step organic reactions. One common approach includes the nitration of a pyrazole derivative followed by coupling with a butanamide derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide involves its interaction with specific molecular targets. The nitro and methyl groups on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar pyrazole structure but with a benzoic acid moiety.

    ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole structure but with an ethyl acetate moiety.

Uniqueness

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide is unique due to its combination of a nitro-substituted pyrazole ring and a butanamide moiety linked to a nitrophenyl and methylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C22H23N5O6

Molecular Weight

453.4 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

InChI

InChI=1S/C22H23N5O6/c1-14-7-4-5-8-20(14)33-19-12-17(11-18(13-19)26(29)30)23-21(28)9-6-10-25-16(3)22(27(31)32)15(2)24-25/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,23,28)

InChI Key

JQOWKNYIXKDGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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